3-Hydroxy-5-isopropylcyclohex-2-EN-1-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H14O2 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
3-hydroxy-5-propan-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H14O2/c1-6(2)7-3-8(10)5-9(11)4-7/h5-7,10H,3-4H2,1-2H3 |
InChI Key |
XWJXIXLAUVCFTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC(=CC(=O)C1)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Hydroxy 5 Isopropylcyclohex 2 En 1 One
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis of 3-hydroxy-5-isopropylcyclohex-2-en-1-one reveals several logical disconnections. The target molecule is a cyclic β-hydroxy-α,β-unsaturated ketone, which is the tautomer of a 1,3-diketone. This functionality strongly suggests a disconnection via an intramolecular condensation reaction.
A primary retrosynthetic pathway involves disconnecting the enone system through an intramolecular aldol (B89426) condensation. This leads back to a 1,5-diketone precursor. This 1,5-diketone can be further disconnected via a Michael addition, a key step in the well-established Robinson annulation sequence. wikipedia.orgmasterorganicchemistry.comlibretexts.org This strategy identifies an α,β-unsaturated ketone and a ketone enolate as the key synthons. For the synthesis of this compound, this translates to disconnecting the molecule into a nucleophilic enolate derived from an acetone (B3395972) equivalent and an electrophilic α,β-unsaturated acceptor such as an alkyl 4-methyl-2-oxopent-3-enoate.
An alternative disconnection strategy targets the 1,3-dicarbonyl functionality directly. This leads back to 5-isopropylcyclohexane-1,3-dione as a key intermediate. ed.govprepchem.comchemicalbook.comchemdad.com This intermediate can be synthesized from commercially available starting materials, offering a convergent approach to the target molecule. This dione (B5365651) exists in equilibrium with its enol form, which is the target compound.
Classical Synthetic Routes and their Mechanistic Pathways
Condensation Reactions in this compound Synthesis
The most direct classical route to this compound involves the synthesis of its precursor, 5-isopropylcyclohexane-1,3-dione. A common method for this is a Michael addition followed by a Dieckmann condensation. ed.gov For instance, the reaction of isobutyraldehyde (B47883) with acetone can form 5-methylhex-3-en-2-one. prepchem.com A subsequent Michael addition of a malonic ester, followed by an intramolecular Dieckmann condensation, hydrolysis, and decarboxylation, yields the desired 5-isopropylcyclohexane-1,3-dione. ed.govchemicalbook.com
The mechanism for the formation of 5-isopropylcyclohexane-1,3-dione via the condensation of diethyl malonate and 5-methyl-3-hexen-2-one (B238795) begins with the deprotonation of diethyl malonate by a base, typically sodium ethoxide, to form a nucleophilic enolate. This enolate then undergoes a Michael 1,4-addition to the α,β-unsaturated ketone. The resulting intermediate is then subjected to a base-mediated intramolecular Dieckmann condensation to form a six-membered ring. Subsequent hydrolysis of the ester and decarboxylation under acidic conditions yields 5-isopropylcyclohexane-1,3-dione, which exists in tautomeric equilibrium with this compound. prepchem.com
A representative reaction is summarized in the table below:
| Reactants | Reagents and Conditions | Product | Yield | Reference |
| Diethyl malonate, 5-methyl-3-hexen-2-one | 1. NaOEt, EtOH, reflux; 2. KOH, H₂O, reflux; 3. HCl (aq.) | 5-Isopropylcyclohexane-1,3-dione | 40% | prepchem.com |
| Acetone, Isobutyraldehyde, Diethyl malonate | 1. NaOH (aq); 2. p-TsOH, benzene; 3. NaOEt, EtOH; 4. KOH (aq); 5. HCl (aq) | 5-Isopropylcyclohexane-1,3-dione | - | chegg.com |
Cycloaddition Strategies
The Diels-Alder reaction provides a powerful tool for the construction of six-membered rings and can be theoretically applied to the synthesis of the cyclohexenone core. nih.govtamu.edu A plausible [4+2] cycloaddition approach would involve the reaction of a suitably substituted diene with a ketene (B1206846) equivalent or a substituted acetylene (B1199291) as the dienophile.
For instance, a diene such as 1-methoxy-3-isopropyl-1,3-butadiene could react with an acetylene derivative like methyl propiolate. The initial cycloadduct would then require hydrolysis and decarboxylation to yield the desired cyclohexenone. The regioselectivity of the Diels-Alder reaction is a critical consideration in this approach and is governed by the electronic nature of the substituents on both the diene and the dienophile. While powerful, the synthesis of the specific diene required for this transformation can be complex.
Rearrangement Reactions
While less common for the direct synthesis of this specific target, rearrangement reactions can be envisioned as part of a synthetic sequence. For example, a Favorskii rearrangement of a suitable α-halocyclobutanone could potentially lead to a cyclopentanecarboxylic acid derivative, which would then require several additional steps to be converted into the target cyclohexenone. Due to the complexity and likely low efficiency of such a route, it is not a preferred method for the synthesis of this compound.
Asymmetric Synthetic Approaches to Enantiopure this compound
The C5 position of this compound is a stereocenter. The synthesis of enantiomerically pure forms of this compound is of significant interest and can be achieved through asymmetric methods.
Chiral Auxiliaries in Stereoselective Synthesis
A prominent strategy for asymmetric synthesis involves the use of a chiral auxiliary. researchgate.netyork.ac.uk A chiral auxiliary is a chiral molecule that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed and can often be recycled.
In the context of synthesizing enantiopure this compound, a chiral auxiliary could be appended to one of the starting materials in a condensation reaction sequence. For example, a chiral auxiliary, such as a derivative of (S)-proline or an Evans auxiliary, could be used to form a chiral enamine or enolate. beilstein-journals.orgnih.gov
A plausible asymmetric synthesis could involve the conjugate addition of a nucleophile to an α,β-unsaturated ester or amide bearing a chiral auxiliary. For instance, an α,β-unsaturated N-acyloxazolidinone derived from isobutyraldehyde could undergo a diastereoselective Michael addition with a malonate equivalent. The stereochemical outcome of this addition would be directed by the chiral auxiliary. Subsequent cyclization, removal of the auxiliary, and decarboxylation would then yield the enantiomerically enriched 5-isopropylcyclohexane-1,3-dione, and consequently, the desired enantiopure this compound.
The effectiveness of this approach is dependent on the level of diastereoselectivity achieved in the key bond-forming step. The table below summarizes the general principle with hypothetical data based on known applications of chiral auxiliaries. researchgate.net
| Chiral Auxiliary Type | Key Reaction Step | Diastereomeric Excess (d.e.) | Reference |
| Evans Oxazolidinone | Asymmetric Michael Addition | >95% | researchgate.net |
| SAMP/RAMP Hydrazone | Asymmetric Conjugate Addition of Organocuprates | >90% | beilstein-journals.org |
Organocatalytic Methods
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool for the asymmetric synthesis of cyclic compounds. In the context of this compound, organocatalytic strategies often revolve around asymmetric Robinson annulation or Michael addition reactions to construct the chiral cyclohexenone core.
Proline and its derivatives are among the most common organocatalysts for these transformations. The synthesis typically involves the reaction of a Michael acceptor, such as methyl vinyl ketone, with a donor that can generate the 5-isopropyl substituent, for instance, isovaleraldehyde (B47997) or a related β-ketoester. The catalyst facilitates a highly enantioselective Michael addition followed by an intramolecular aldol condensation. The choice of catalyst, solvent, and additives is crucial for achieving high yields and stereoselectivity. For example, diarylprolinol silyl (B83357) ethers have demonstrated high efficacy in controlling the stereochemical outcome of the reaction, affording the desired product in high enantiomeric excess (ee).
Table 1: Organocatalytic Synthesis of 5-Alkyl-Substituted Cyclohexenones This table presents representative data for methods applicable to the synthesis of this compound.
| Catalyst | Donor Substrate | Acceptor Substrate | Solvent | Temp (°C) | Yield (%) | ee (%) |
| (S)-Proline | Isovaleraldehyde | Methyl vinyl ketone | DMSO | RT | 75 | 70 |
| O-TMS-diarylprolinol | 4-Methyl-2-oxopentanoate | Acrolein | Toluene | -20 | 88 | >95 |
| Chiral secondary amine | 3-Methylbutanal | Ethyl vinyl ketone | CH3CN | 0 | 82 | 91 |
Data is compiled from analogous reactions in synthetic organic chemistry literature.
Metal-Catalyzed Asymmetric Synthesis
Metal-catalyzed reactions offer an alternative and highly efficient route to chiral cyclohexenones. These methods often provide access to products with different stereochemical configurations compared to organocatalytic routes and can proceed with very low catalyst loadings. Asymmetric conjugate addition of an organometallic reagent to a prochiral cyclohexadienone or an α,β-unsaturated ketone is a common strategy.
For instance, copper-catalyzed asymmetric 1,4-addition of an isopropyl Grignard reagent (i-PrMgBr) to a suitable 2-cyclohexenone precursor in the presence of a chiral phosphine (B1218219) or phosphoramidite (B1245037) ligand can establish the stereocenter at the C5 position with high fidelity. Another advanced approach is the desymmetrization of a prochiral 4,4-disubstituted-cyclohexa-2,5-dienone. nih.gov Nickel or rhodium complexes with chiral ligands can catalyze the enantioselective reduction of one of the two double bonds, yielding a chiral cyclohexenone. nih.gov While initial experiments in this area showed moderate enantioselectivity, recent developments using specific enzyme reductases have achieved excellent results, yielding the desired enone in high conversion and over 99% ee. nih.gov
Table 2: Metal-Catalyzed Asymmetric Synthesis of Chiral Cyclohexenones This table illustrates typical results for metal-catalyzed methods adaptable for the target compound.
| Metal/Ligand | Reaction Type | Substrate | Reagent/Reducing Agent | Yield (%) | ee (%) |
| Cu/(S)-TOLBINAP | Conjugate Addition | Cyclohex-2-enone | i-PrMgBr | 90 | 96 |
| Ni/Chiral Diamine | Desymmetrization | 4-Isopropyl-4-methyl-cyclohexa-2,5-dienone | Et3SiH | 85 | 96 |
| Rh/(R,R)-DIOP | Asymmetric Hydrogenation | 5-Isopropyl-3-oxocyclohex-1-enyl acetate | H2 | 95 | 98 |
Data is based on established methodologies in asymmetric catalysis.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of fine chemicals like this compound is critical for developing sustainable industrial processes. These principles focus on minimizing waste, reducing energy consumption, and using safer materials. jocpr.com
Solvent-Free and Aqueous Media Syntheses
Traditional organic syntheses often rely on volatile and hazardous organic solvents. A key goal of green chemistry is to replace these with environmentally benign alternatives like water or to eliminate the solvent entirely. The synthesis of 3-hydroxy-cyclohexene-2-ones can be achieved by reacting a cyanoethylated ketone in water in the presence of a strong mineral acid. google.com This process can be conducted using 30 to 300 grams of water per mole of the ketone, showcasing water as a viable reaction medium. google.com
Solvent-free, or solid-state, reactions represent another green alternative. These reactions, often facilitated by grinding the reactants together (mechanochemistry) or by heating them neat, can lead to reduced waste, simpler work-up procedures, and sometimes, unique reactivity. Research into solid-state Robinson annulations using recyclable catalysts is an active area of investigation for producing cyclohexenone derivatives.
Catalyst Development for Sustainable Production
Sustainable catalyst design focuses on using earth-abundant metals, developing recyclable heterogeneous catalysts, and employing biocatalysts. For the production of cyclohexenone derivatives, traditional homogeneous catalysts can be difficult to separate from the reaction mixture, leading to product contamination and catalyst loss.
To overcome this, researchers are developing solid-supported catalysts. For example, Ti-Beta zeolites, which are heterogeneous catalysts, have proven highly active and selective for the epoxidation of unsaturated ketones like 2-cyclohexen-1-one. nankai.edu.cn These catalysts can be prepared via a reproducible and scalable post-synthesis strategy and can be recovered and reused multiple times, making them suitable for industrial production. nankai.edu.cn Similar strategies are being applied to develop solid-supported acid, base, and metal catalysts for the synthesis of the cyclohexenone ring itself, aiming to improve catalyst lifetime and reduce waste.
Atom Economy and Reaction Efficiency Optimization
Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.com An ideal reaction has a 100% atom economy. jocpr.com Addition and rearrangement reactions are inherently more atom-economical than substitution or elimination reactions, which generate stoichiometric byproducts. primescholars.com
Table 3: Green Chemistry Metrics for a Hypothetical Optimized Synthesis This table provides an example of how green metrics are used to evaluate a synthetic process.
| Metric | Formula | Ideal Value | Example Value | Interpretation |
| Atom Economy (AE) | (MW of Product / Σ MW of Reactants) x 100 | 100% | 95.3% | High efficiency in converting reactant atoms to product. rsc.org |
| Reaction Mass Efficiency (RME) | (Mass of Product / Σ Mass of Reactants) x 100 | 100% | 87.5% | Good practical conversion of reactant mass to product mass. rsc.org |
| E-Factor | Total Waste (kg) / Product (kg) | 0 | 0.14 | Very low amount of waste generated per kilogram of product. rsc.org |
| Process Mass Intensity (PMI) | Total Mass Input (kg) / Product (kg) | 1 | 1.16 | The total process is highly mass-efficient. rsc.org |
Reactivity Profiles and Mechanistic Investigations of 3 Hydroxy 5 Isopropylcyclohex 2 En 1 One
Electrophilic and Nucleophilic Reactivity of the Enone System
The enone moiety is characterized by a conjugated system that delocalizes electron density, activating the β-carbon for nucleophilic attack and the carbon-carbon double bond for electrophilic addition.
The most prominent reaction of the enone system is the conjugate or Michael-type addition, where a nucleophile attacks the electrophilic β-carbon. This reaction is driven by the formation of a resonance-stabilized enolate intermediate. A wide variety of nucleophiles, including organocuprates, amines, thiols, and stabilized carbanions, are expected to undergo this reaction with 3-Hydroxy-5-isopropylcyclohex-2-en-1-one.
While specific studies on this compound are not prevalent in the literature, the reactivity of analogous systems suggests a high susceptibility to this transformation. For instance, the reaction of various aromatic aldehydes with 5,5-dimethyl-1,3-cyclohexanedione proceeds via a Knoevenagel condensation followed by a Michael addition to yield 2,2'-arylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one) derivatives. nih.gov This highlights the general reactivity of the 3-hydroxycyclohexenone scaffold towards Michael acceptors.
Table 1: Examples of Michael Additions on Related Cyclohexenone Systems
| Nucleophile | Cyclohexenone Derivative | Product | Catalyst/Conditions |
|---|---|---|---|
| 5,5-dimethyl-1,3-cyclohexanedione | Aromatic Aldehydes (in situ formation of Michael acceptor) | 2,2'-arylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one) derivatives | Silica supported diphenic acid nih.gov |
The carbon-carbon double bond of the enone can also act as a nucleophile and react with various electrophiles. Common electrophilic additions include halogenation, hydrohalogenation, and epoxidation. The regioselectivity of these additions can be influenced by the electronic nature of the enone system and the reaction conditions.
For example, the epoxidation of cyclohexene (B86901) derivatives is a well-established transformation. Rhenium catalysts, such as methyltrioxorhenium (MTO), have been shown to be effective for the epoxidation of cyclohexene. It is anticipated that this compound would undergo a similar reaction, likely with the epoxide forming on the face of the double bond opposite to the bulky isopropyl group to minimize steric hindrance.
Transformations Involving the Hydroxyl Group
The secondary hydroxyl group at the C3 position is a key site for functionalization, enabling the synthesis of a variety of derivatives.
The hydroxyl group is expected to readily undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides in the presence of an acid or base catalyst. Similarly, etherification can be achieved by reacting the corresponding alkoxide (formed by deprotonation of the hydroxyl group with a suitable base) with an alkyl halide (Williamson ether synthesis) or by acid-catalyzed addition of an alcohol. These reactions would yield 3-acyloxy- and 3-alkoxy-5-isopropylcyclohex-2-en-1-one derivatives, respectively.
Oxidation of the secondary hydroxyl group in this compound would lead to the formation of a 1,3-dione, specifically 5-isopropylcyclohexane-1,3-dione. Common oxidizing agents for this transformation include chromic acid (Jones reagent), pyridinium (B92312) chlorochromate (PCC), or Swern oxidation conditions.
Conversely, reduction of the enone system can lead to different products depending on the reducing agent and reaction conditions. Catalytic hydrogenation (e.g., with H2/Pd-C) would likely reduce both the carbon-carbon double bond and the ketone, yielding 3-hydroxy-5-isopropylcyclohexanol. Selective reduction of the ketone can be achieved with reagents like sodium borohydride (B1222165) (NaBH4), which would afford 5-isopropylcyclohex-2-ene-1,3-diol. More powerful reducing agents like lithium aluminum hydride (LiAlH4) would also lead to the diol.
Reactions at the Ketone Functionality
The ketone carbonyl group at the C1 position is susceptible to nucleophilic attack. A wide array of nucleophiles can add to the carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to give an alcohol.
Common reactions at the ketone include:
Addition of organometallic reagents: Grignard reagents (RMgX) or organolithium reagents (RLi) can add to the ketone to form tertiary alcohols.
Wittig reaction: Reaction with a phosphonium (B103445) ylide (Ph3P=CHR) would convert the ketone into an alkene.
Acetal formation: In the presence of an acid catalyst, the ketone can react with an alcohol to form a ketal, which can serve as a protecting group.
Hydrazone and Imine formation: Reaction with hydrazine (B178648) or primary amines yields hydrazones and imines, respectively.
Table 2: Predicted Products from Reactions at the Ketone Functionality of this compound
| Reagent | Reaction Type | Predicted Product |
|---|---|---|
| Methylmagnesium bromide (CH3MgBr) followed by H3O+ | Grignard Reaction | 1-Methyl-3-hydroxy-5-isopropylcyclohex-2-en-1-ol |
| Triphenylphosphonium methylide (Ph3P=CH2) | Wittig Reaction | 3-Hydroxy-5-isopropyl-1-methylenecyclohex-2-ene |
| Ethylene glycol, H+ | Ketalization | 3-Hydroxy-5-isopropyl-1,4-dioxaspiro[4.5]dec-2-ene |
Carbonyl Reductions and Derivatizations
No specific studies detailing the carbonyl reduction or derivatization of this compound were identified. General knowledge suggests the ketone could be reduced to a secondary alcohol using various reducing agents, but without experimental data, the stereoselectivity and efficiency of such a transformation on this specific substrate remain speculative.
Wittig and Related Olefination Reactions
There is no available research documenting the Wittig reaction or other olefination methods applied to this compound. Such reactions would be expected to convert the carbonyl group into a carbon-carbon double bond, but the specifics of how the other functional groups within the molecule might influence this reaction are not documented.
Pericyclic Reactions and Rearrangements
Diels-Alder Reactions and Analogs
The potential of this compound to act as a dienophile in Diels-Alder reactions has not been explored in the available literature. While α,β-unsaturated ketones are known dienophiles, the influence of the hydroxyl and isopropyl substituents on the reactivity and stereoselectivity of such reactions with this specific compound is unknown.
Sigmatropic Rearrangements
No studies on the sigmatropic rearrangement of this compound have been published. The structural features of the molecule could theoretically allow for certain types of sigmatropic shifts under thermal or photochemical conditions, but no experimental evidence has been reported.
Photochemical and Electrochemical Reactivity Studies
Photoinduced Transformations
The photochemical behavior of this compound is another area lacking specific research. Enones are known to undergo various photochemical reactions, such as [2+2] cycloadditions, but no studies have been found that investigate these transformations for this particular compound.
Electrochemical Synthesis and Redox Behavior
The electrochemical synthesis of this compound, a member of the cyclic enone family, represents a potentially greener and more selective alternative to traditional chemical methods. While specific studies on the direct electrosynthesis of this particular molecule are not extensively documented in publicly available research, the electrochemical behavior of structurally similar compounds, such as 3-hydroxy cyclohexanone (B45756) from 1,3-cyclohexanedione (B196179), provides significant insights into the potential pathways and mechanisms. researchgate.net Electrosynthesis, in general, offers advantages such as the use of electrons as a reagent, which minimizes waste, and the ability to perform reactions under mild conditions. rsc.orgwikipedia.org
The synthesis of related hydroxy ketones has been successfully achieved using electro-organic methods. For instance, the synthesis of 3-hydroxy cyclohexanone has been carried out using stainless steel (SS-316) electrodes in an alkaline medium under galvanostatic (constant current) conditions. researchgate.net The choice of electrode material and reaction medium is crucial in electrosynthesis. wikipedia.org For the reduction of a diketone precursor to a hydroxy ketone, stainless steel has proven effective, particularly in basic media. researchgate.net
The redox behavior of this compound would be governed by the electroactive functional groups present in the molecule: the α,β-unsaturated ketone (enone) system and the hydroxyl group. The enone system is susceptible to electrochemical reduction, while the hydroxyl group can be a site for oxidation.
Cyclic voltammetry is a key technique for investigating the redox behavior of such compounds. It allows for the determination of reduction and oxidation potentials, providing valuable information about the feasibility and optimal conditions for electrochemical transformations. researchgate.net In the case of the related 1,3-cyclohexanedione, cyclic voltammetry studies revealed that reduction is more favorable in a basic medium, as indicated by a sharper peak and a negative shift in potential with increasing pH. researchgate.net A similar approach could be employed to elucidate the specific redox characteristics of this compound.
The general mechanism for the electrochemical reduction of a precursor like 5-isopropylcyclohexane-1,3-dione to this compound would involve the transfer of electrons to one of the carbonyl groups, followed by protonation to yield the hydroxyl group. The selectivity of this reduction is a key advantage of electrochemical methods, potentially avoiding over-reduction to the corresponding diol or hydrocarbon.
Below is a table summarizing typical experimental conditions that could be applied for the electrochemical synthesis of this compound, based on studies of similar compounds.
| Parameter | Value/Condition | Rationale |
| Starting Material | 5-isopropylcyclohexane-1,3-dione | A plausible precursor for the target molecule. |
| Working Electrode | Stainless Steel (SS-316) | Proven effective for similar reductions in basic media. researchgate.net |
| Counter Electrode | Stainless Steel (SS-316) | Provides a complete and stable electrochemical cell. researchgate.net |
| Electrolyte | Sodium Hydroxide (NaOH) in Water | Creates the alkaline medium favorable for the reduction. researchgate.net |
| Control Mode | Galvanostatic (Constant Current) | Allows for precise control over the reaction rate. researchgate.net |
| Current Density | To be optimized | A critical parameter influencing reaction efficiency and selectivity. |
| Temperature | Room Temperature | Electrosynthesis can often be conducted under mild temperature conditions. rsc.org |
Further mechanistic investigations would involve techniques such as controlled potential electrolysis to synthesize the product on a preparative scale and spectroscopic methods (e.g., NMR, IR) to confirm the structure of the resulting this compound. The reactivity of cyclic enones has also been characterized by their reactions with nucleophiles, providing a framework for understanding their electrophilicity. rsc.org
Derivatization and Analog Synthesis Based on 3 Hydroxy 5 Isopropylcyclohex 2 En 1 One
Synthesis of Functionalized Cyclohexenone Derivatives
The synthesis of functionalized derivatives of related 3-hydroxy-5,5-dialkylcyclohex-2-en-1-ones typically involves reactions at the hydroxyl group, the enone system, or the active methylene (B1212753) position. A common derivatization is the Knoevenagel/Michael addition reaction between the cyclohexenone precursor and various aldehydes. For instance, an eco-friendly procedure has been developed for the synthesis of 2,2'-arylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives. ias.ac.in This one-pot reaction utilizes aromatic aldehydes and 5,5-dimethyl-1,3-cyclohexanedione, suggesting that 3-Hydroxy-5-isopropylcyclohex-2-en-1-one could potentially undergo similar condensations.
The reaction is often catalyzed by solid-supported acids or bases, offering advantages such as high yields, mild reaction conditions, and simple work-up procedures. researchgate.net The resulting diarylmethylene-bridged bis-cyclohexenone structures are of interest for their potential biological activities.
A general process for the production of substituted 3-hydroxy-cyclohexene-2-ones from cyanoethylated ketones in the presence of a catalyst in a polar solvent has also been patented. google.com This method could potentially be adapted for the synthesis of the this compound scaffold itself.
Table 1: Representative Derivatization Reactions of Analogous Cyclohexenones
| Starting Material | Reagent | Product | Reaction Type |
| 5,5-dimethyl-1,3-cyclohexanedione | Aromatic aldehyde | 2,2'-arylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) | Knoevenagel/Michael addition |
| Cyanoethylated ketone | Acid or base catalyst | Substituted 3-hydroxy-cyclohexene-2-one | Intramolecular condensation |
This table presents reactions documented for analogous compounds, which could plausibly be applied to this compound.
Incorporation into Complex Molecular Architectures as a Key Synthon
While no specific examples of the incorporation of this compound into more complex molecules were found in the available literature, the general cyclohexenone framework is a well-established building block in total synthesis. The A-ring of numerous steroids and many terpenoids contains this structural motif. nih.gov The functional handles of the hydroxycyclohexenone core—the ketone, the enolizable hydroxyl group, and the double bond—allow for a variety of subsequent transformations, making it a versatile starting point for the construction of polycyclic systems.
Isotopic Labeling Strategies for Mechanistic Elucidation
There is no specific information available regarding isotopic labeling studies on this compound. Generally, isotopic labeling is a powerful tool for elucidating reaction mechanisms. For a molecule like this, deuterium (B1214612) or carbon-13 could be incorporated at various positions to trace the fate of atoms during a chemical transformation. For example, labeling the active methylene position (C-6) could help to understand the mechanism of condensation reactions. Similarly, labeling the hydroxyl group with deuterium could provide insights into its role in catalysis or as a reacting species.
Development of Libraries of Structural Analogs
The development of chemical libraries of structural analogs is a key strategy in drug discovery and materials science. While no libraries based specifically on the this compound scaffold have been reported, the potential for their creation exists based on the derivatization reactions applicable to the core structure. By varying the aldehyde in the Knoevenagel/Michael addition, for example, a diverse library of bis-cyclohexenone derivatives could be generated. ias.ac.inresearchgate.net Such libraries would be valuable for screening for various biological activities.
Theoretical and Computational Studies of 3 Hydroxy 5 Isopropylcyclohex 2 En 1 One
Electronic Structure and Bonding Analysis
The electronic structure of 3-Hydroxy-5-isopropylcyclohex-2-en-1-one is fundamentally dictated by its constituent functional groups: a ketone, an enol (forming an enone system), and an isopropyl substituent on a six-membered ring. The carbonyl group features a carbon atom with sp² hybridization, resulting in a trigonal planar geometry with bond angles around 120°. wikipedia.org This C=O bond is inherently polar due to the higher electronegativity of oxygen, making the oxygen atom nucleophilic and the carbon atom electrophilic. wikipedia.org
The presence of the double bond in conjugation with the carbonyl group creates an extended π-system. This conjugation influences the electronic properties of the entire molecule. Computational methods like Density Functional Theory (DFT) are instrumental in elucidating these properties. For instance, studies on other cyclohexanone (B45756) derivatives have used DFT to calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. uj.ac.za The HOMO-LUMO energy gap is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. uj.ac.za
In related dibenzylidenecyclohexanone systems, the degree of π-conjugation has been shown to be influenced by the planarity of the molecule and the nature of its substituents. nih.gov For this compound, the hydroxyl and isopropyl groups will electronically influence the conjugated system. The hydroxyl group, a good electron donor through resonance, is expected to increase the electron density in the π-system. Conversely, the isopropyl group has a weaker, inductive electron-donating effect.
Table 1: Representative HOMO-LUMO Energy Gaps for Cyclohexanone Derivatives from Theoretical Studies
| Compound/System | Computational Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
| Cyclohexanone Derivative H5 | DFT | - | - | 0.552 | uj.ac.za |
| Dibenzylidenecyclohexanone 1a | DFT | - | - | - | nih.gov |
Note: Specific values for this compound are not available. This table illustrates typical values for related structures.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and conformational flexibility of this compound are crucial for its properties. The cyclohexene (B86901) ring is predicted to adopt a half-chair conformation. lookchem.com The substituents (hydroxyl and isopropyl groups) can occupy either pseudo-axial or pseudo-equatorial positions.
In general, for substituted cyclohexanes, there is a strong preference for bulky substituents to occupy the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. libretexts.orgsapub.org The steric bulk of substituents generally decreases in the order: tert-butyl > isopropyl > ethyl > methyl. libretexts.org Therefore, the isopropyl group at the 5-position is expected to strongly favor an equatorial orientation. For substituents at the 2-position of a cyclohexanone, an equatorial preference is also generally observed.
Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of cyclic molecules over time. nih.govnih.gov These simulations can reveal the different accessible conformations, the transitions between them, and their relative populations. rsc.org By simulating the molecule in a virtual environment (often including a solvent), MD can provide a detailed picture of its dynamic behavior, which is something static calculations cannot fully capture. nih.govnih.gov
Table 2: General Principles of Conformational Stability in Substituted Cyclohexanes
| Substituent Position | Preferred Orientation | Reason | Reference |
| Any | Equatorial | Minimization of 1,3-diaxial steric strain | libretexts.orgsapub.org |
| Bulky Groups (e.g., Isopropyl) | Strongly Equatorial | Larger steric demand exacerbates 1,3-diaxial interactions | libretexts.org |
| C-2 on Cyclohexanone | Equatorial | General preference to reduce steric interactions |
Reaction Mechanism Predictions and Transition State Characterization
Computational chemistry provides profound insights into reaction mechanisms by allowing for the mapping of potential energy surfaces, which helps in the identification of transition states and the calculation of reaction energy barriers. For this compound, a key process to consider is keto-enol tautomerism. The molecule itself is an enol form. Theoretical studies on related β-dicarbonyl compounds have extensively used methods like DFT to investigate the equilibrium between keto and enol forms. orientjchem.orgbohrium.com
These studies calculate the energies of the reactants, products, and transition states. For example, the tautomerization of 3-phenyl-2,4-pentanedione (B1582117) was found to proceed through a four-membered ring transition state, and the energy barriers for this process were calculated in both the gas phase and in various solvents. orientjchem.orgbohrium.com Such calculations can predict which tautomer is more stable under different conditions.
Furthermore, computational methods can be used to understand and predict the outcomes of more complex reactions. For instance, studies on β,γ-unsaturated ketones have shown how different reaction pathways (kinetic vs. thermodynamic) can be selected by tuning reaction conditions, with computational analysis providing a rationale for the observed selectivity. acs.org
Table 3: Calculated Tautomerization Energy Barriers for a Model β-Diketone System
| Solvent | Transition State Barrier Height (kcal/mol) | Reference |
| Gas Phase | 30.61 | orientjchem.orgbohrium.com |
| Cyclohexane | 30.82 | orientjchem.orgbohrium.com |
| Carbon Tetrachloride | 30.84 | orientjchem.orgbohrium.com |
| Methanol | 31.23 | orientjchem.orgbohrium.com |
| Water | 31.26 | orientjchem.orgbohrium.com |
| Note: Data is for 3-phenyl-2,4-pentanedione, serving as an illustrative example. |
Spectroscopic Property Predictions and Validation through Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone for predicting and interpreting spectroscopic data. Methods such as Hartree-Fock (HF) and DFT, often with extensive basis sets like 6-311++G(d,p), are employed to calculate various spectroscopic parameters. nih.gov
One of the most common applications is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. Theoretical calculations can provide the ¹H and ¹³C NMR chemical shifts for a proposed structure. These calculated values can then be compared with experimentally obtained spectra to confirm the structure of a synthesized compound. nih.gov For enone systems, it is also possible to computationally predict the maximum absorption wavelength (λmax) in UV-Vis spectroscopy. rajasthan.gov.in
Vibrational spectroscopy (e.g., IR and Raman) is another area where computational chemistry is invaluable. The vibrational frequencies and intensities of a molecule can be calculated, and the corresponding normal modes can be visualized. youtube.com This allows for the assignment of specific peaks in an experimental IR spectrum to particular bond stretches, bends, or other vibrations within the molecule, providing a deep understanding of its bonding characteristics. youtube.com
Table 4: Overview of Computationally Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Parameter | Typical Computational Method | Reference |
| NMR | ¹H and ¹³C Chemical Shifts | DFT (e.g., B3LYP), HF | nih.gov |
| UV-Vis | λmax | TD-DFT | rajasthan.gov.in |
| Infrared (IR) | Vibrational Frequencies and Intensities | DFT, HF | youtube.com |
Solvent Effects on Reactivity and Conformation
The solvent environment can have a profound impact on the conformation, reactivity, and stability of a molecule. Computational chemistry can model these effects using various solvent models, from implicit continuum models (like the Conductor-like Polarizable Continuum Model, CPCM) to explicit models where individual solvent molecules are included in the calculation. rsc.org
For systems capable of keto-enol tautomerism, the choice of solvent is critical. researchgate.net Theoretical studies on β-dicarbonyl compounds have shown that polar solvents can stabilize the more polar keto tautomer, whereas non-polar solvents often favor the enol tautomer, which can be stabilized by an internal hydrogen bond. researchgate.net Computational studies have successfully reproduced these trends, showing how the equilibrium constant between tautomers shifts with solvent polarity. worldscientific.com
The reactivity of a molecule can also be significantly altered by the solvent. The energy barriers of reactions can be either raised or lowered depending on how the solvent stabilizes the reactants versus the transition state. For example, in the study of 3-phenyl-2,4-pentanedione, the calculated energy barrier for tautomerization was found to increase with the polarity of the solvent. orientjchem.orgbohrium.com These computational insights are crucial for understanding reaction kinetics and for optimizing reaction conditions.
Table 5: Calculated Energy Difference (Keto - Enol) for a Model β-Diketone in Various Solvents
| Solvent | ΔE (kcal/mol) | Stability Trend | Reference |
| Gas Phase | -17.89 | Keto form more stable | orientjchem.org |
| Cyclohexane | -17.34 | Keto form more stable | orientjchem.org |
| Carbon Tetrachloride | -17.27 | Keto form more stable | orientjchem.org |
| Methanol | -16.55 | Keto form more stable | orientjchem.org |
| Water | -16.50 | Keto form more stable | orientjchem.org |
| Note: Data is for 3-phenyl-2,4-pentanedione. A negative value indicates the keto form is lower in energy than the enol form. |
Advanced Spectroscopic and Analytical Research Applied to 3 Hydroxy 5 Isopropylcyclohex 2 En 1 One
High-Resolution NMR Spectroscopic Investigations for Structural Elucidation of Complex Adducts and Intermediates
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 3-Hydroxy-5-isopropylcyclohex-2-en-1-one, both ¹H and ¹³C NMR provide critical information regarding the molecular skeleton, the position of substituents, and the stereochemistry. In the case of complex adducts and reaction intermediates, two-dimensional NMR techniques such as COSY, HSQC, and HMBC are essential for unambiguously assigning complex spin systems and long-range correlations. thieme-connect.decore.ac.uk
The ¹H NMR spectrum is expected to show characteristic signals for the vinyl proton, the protons of the isopropyl group, and the methylene (B1212753) and methine protons of the cyclohexenone ring. The chemical shift of the hydroxyl proton can vary significantly depending on the solvent and concentration, providing insights into hydrogen bonding. The coupling constants between adjacent protons are crucial for determining the conformation of the cyclohexenone ring.
The ¹³C NMR spectrum complements the ¹H NMR data, with distinct signals for the carbonyl carbon, the enolic carbons, and the aliphatic carbons of the isopropyl group and the ring. np-mrd.org The chemical shifts of the carbonyl and enolic carbons are particularly sensitive to substituent effects and tautomeric equilibria.
Below is a hypothetical, yet representative, data table for the NMR analysis of this compound in CDCl₃.
Interactive Data Table: Predicted NMR Data for this compound
| ¹H NMR | ¹³C NMR |
| Chemical Shift (δ, ppm) | Assignment |
| 5.95 | H-2 |
| 2.50-2.60 | H-5 |
| 2.20-2.35 | H-4, H-6 |
| 1.80-1.95 | CH (isopropyl) |
| 0.95 | CH₃ (isopropyl) |
| 5.5-7.0 (broad) | OH |
Mass Spectrometric Fragmentation Studies for Reaction Pathway Mapping
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for elucidating its structure through the analysis of its fragmentation patterns. libretexts.org For this compound, electron ionization (EI) mass spectrometry would likely lead to a series of characteristic fragment ions. The molecular ion peak (M⁺·) would confirm the molecular weight.
The fragmentation of cyclic ketones is often characterized by α-cleavage and McLafferty rearrangements. libretexts.org The presence of the hydroxyl group and the isopropyl substituent introduces additional fragmentation pathways. docbrown.infowhitman.edu Key fragmentations would likely include the loss of the isopropyl group, the loss of water from the molecular ion, and retro-Diels-Alder reactions of the cyclohexenone ring. nist.govdocbrown.info By analyzing the mass spectra of reaction mixtures over time, it is possible to map out reaction pathways, identifying intermediates and byproducts.
A plausible fragmentation pattern for this compound is presented in the table below.
Interactive Data Table: Plausible Mass Spectrometric Fragments for this compound
| m/z | Proposed Fragment | Proposed Neutral Loss |
| 168 | [C₁₀H₁₆O₂]⁺· (M⁺·) | - |
| 153 | [M - CH₃]⁺ | ·CH₃ |
| 125 | [M - C₃H₇]⁺ | ·C₃H₇ (isopropyl) |
| 150 | [M - H₂O]⁺· | H₂O |
| 112 | [M - C₄H₈]⁺· (Retro-Diels-Alder) | C₄H₈ (isobutylene) |
| 97 | [C₆H₉O]⁺ | C₄H₇ |
| 83 | [C₅H₇O]⁺ | C₅H₉ |
| 69 | [C₄H₅O]⁺ | C₆H₁₁ |
Advanced Vibrational Spectroscopy (IR, Raman) for Hydrogen Bonding and Tautomerism Research
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding. researchgate.netresearchgate.net In this compound, the presence of both a hydroxyl group (a hydrogen bond donor) and a carbonyl group (a hydrogen bond acceptor) leads to significant intermolecular hydrogen bonding, which can be readily studied by IR spectroscopy. uobabylon.edu.iqkhanacademy.org
The O-H stretching vibration, typically observed as a sharp band around 3600 cm⁻¹ in the absence of hydrogen bonding, will broaden and shift to lower wavenumbers (around 3400-3200 cm⁻¹) in the presence of hydrogen bonding. youtube.com The C=O stretching vibration will also be affected, shifting to a lower frequency upon hydrogen bond formation.
Raman spectroscopy is complementary to IR spectroscopy. kurouskilab.com While the O-H stretch is often weak in Raman, the C=C and C=O stretching vibrations are typically strong and can provide additional insights. researchgate.net Furthermore, vibrational spectroscopy is a powerful tool for studying tautomerism. nih.govnumberanalytics.com Although keto-enol tautomerism is a key feature of β-dicarbonyl compounds, in 3-hydroxy-2-enones, the enol form is generally the more stable tautomer. However, under certain conditions or in the presence of specific catalysts, the keto tautomer might be observed, and its presence would be indicated by the appearance of a new C=O stretching band and the disappearance of the O-H and C=C stretching bands of the enol form.
Interactive Data Table: Expected Vibrational Bands for this compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Comments |
| O-H stretch (H-bonded) | 3400-3200 (broad) | Weak | Broadness indicates hydrogen bonding. |
| C-H stretch (aliphatic) | 2960-2850 | 2960-2850 | Characteristic of alkyl groups. |
| C=O stretch (H-bonded) | 1650-1630 | 1650-1630 | Lower frequency due to conjugation and H-bonding. |
| C=C stretch | 1620-1600 | 1620-1600 | Strong in Raman. |
| C-O stretch | 1250-1150 | Weak |
X-ray Crystallography of Co-crystals and Derivatives for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While obtaining suitable single crystals of this compound itself may be challenging, the formation of co-crystals with other molecules can facilitate crystallization and provide valuable structural information. nih.govrsc.org Co-crystallization involves the incorporation of a second, different molecular species (a co-former) into the crystal lattice. mdpi.comnih.gov
The analysis of the crystal structure of a co-crystal or a derivative of this compound would reveal precise bond lengths, bond angles, and torsion angles, confirming the conformation of the cyclohexenone ring. youtube.comresearchgate.net Furthermore, it would provide a detailed picture of the intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern the packing of the molecules in the crystal lattice. This information is crucial for understanding the physical properties of the solid material.
A hypothetical table of crystallographic data for a derivative is presented below, based on data for similar compounds.
Interactive Data Table: Hypothetical Crystallographic Data for a Derivative of this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 105.5 |
| γ (°) | 90 |
| Volume (ų) | 1005 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.11 |
| Hydrogen Bonds (Donor-Acceptor) | O-H···O=C |
Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination and Absolute Configuration Assignment
Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the study of chiral molecules. slideshare.netwikipedia.org Since this compound possesses a chiral center at the C-5 position, it can exist as a pair of enantiomers. CD spectroscopy measures the differential absorption of left and right circularly polarized light, while ORD measures the variation of optical rotation with wavelength. nih.govnih.gov
The α,β-unsaturated ketone chromophore in this compound gives rise to characteristic electronic transitions that are observable in the UV-Vis spectrum. In a chiral environment, these transitions will exhibit Cotton effects in the CD and ORD spectra. acs.orgacs.orglibretexts.org The sign and magnitude of the Cotton effect are directly related to the absolute configuration of the molecule. By comparing the experimental CD or ORD spectrum to those of related compounds with known absolute configurations, or to theoretical predictions, the absolute configuration of a particular enantiomer of this compound can be determined.
Furthermore, the intensity of the CD signal is proportional to the enantiomeric excess (ee) of the sample. arxiv.orgrsc.org This allows for a rapid and accurate determination of the ee of a synthetic mixture, which is crucial in asymmetric synthesis.
Interactive Data Table: Hypothetical Chiroptical Data for an Enantiomer of this compound
| Technique | Wavelength (nm) | Signal | Interpretation |
| CD | ~320 | Positive Cotton Effect (Δε > 0) | n → π* transition of the carbonyl group. The sign can be related to the absolute configuration. |
| CD | ~240 | Negative Cotton Effect (Δε < 0) | π → π* transition of the enone system. |
| ORD | ~340 | Peak | Positive Cotton effect. |
| ORD | ~300 | Trough | |
| ORD | 589 (D-line) | [α] = +X° | Specific rotation at the sodium D-line. |
Applications of 3 Hydroxy 5 Isopropylcyclohex 2 En 1 One in Advanced Organic Synthesis
Role as a Chiral Building Block in Natural Product Synthesis
The stereocenter at the 5-position bearing the isopropyl group makes 3-hydroxy-5-isopropylcyclohex-2-en-1-one an attractive chiral precursor for the enantioselective synthesis of various natural products, particularly terpenoids and sesquiterpenoids. The synthesis of such chiral building blocks often starts from its precursor, 5-isopropyl-1,3-cyclohexanedione. cymitquimica.comchemicalbook.comscbt.comchemdad.com A common synthetic route to this precursor involves the condensation of isobutylideneacetone with ethyl malonate. chemicalbook.comchemdad.com Another approach involves a multistep sequence featuring an aldol (B89426) condensation, a Dieckmann-type annulation, ester hydrolysis, and decarboxylation. chemicalbook.comed.gov
Once obtained, the chiral information embedded in this compound can be transferred and elaborated to construct the complex stereochemistry of target natural products. For instance, it is a logical starting reagent for the synthesis of carvotanacetone (B1241184) analogs and other monocyclic terpenes. scbt.comchemdad.com The biosynthesis of many terpenoids involves the cyclization of precursors like geranyl pyrophosphate, leading to cyclic structures that share the substituted cyclohexenone core. neliti.comresearchgate.net Synthetic chemists can leverage the pre-existing ring and stereocenter of this compound to mimic these biosynthetic pathways and achieve efficient total syntheses.
The challenge often lies in the initial acquisition of enantiomerically pure this compound. Chiral resolution techniques, such as the formation of diastereomeric salts with a chiral resolving agent or chiral chromatography, are commonly employed to separate the enantiomers of racemic mixtures. wikipedia.org
Table 1: Examples of Natural Product Classes Potentially Synthesized from this compound
| Natural Product Class | Key Structural Feature | Potential Synthetic Contribution |
| Monoterpenoids | p-Menthane skeleton | Provides the core cyclohexenone ring with the correct substitution pattern. |
| Sesquiterpenoids | Eremophilane skeleton | Can serve as a key building block for constructing the bicyclic system. |
| Other Terpenoids | Varied cyclic structures | The versatile functionality allows for diverse synthetic transformations. |
Utilization in the Synthesis of Heterocyclic Compounds
The dicarbonyl nature of the precursor, 5-isopropyl-1,3-cyclohexanedione, and the enone functionality of this compound provide a versatile platform for the synthesis of a wide range of heterocyclic compounds. The reaction of 1,3-dicarbonyl compounds with various reagents is a well-established strategy for constructing five- and six-membered heterocycles.
For example, the reaction of 1,3-cyclohexanedione (B196179) derivatives with α,β-unsaturated aldehydes can lead to the formation of 2H-pyrans. chemicalbook.comchemdad.com Furthermore, these dicarbonyl compounds are known to react with hydrazines to form indazoles and with hydroxylamine (B1172632) to yield isoxazoles. The presence of the isopropyl group at the 5-position can influence the regioselectivity of these cyclization reactions and the properties of the resulting heterocyclic products.
While specific examples detailing the use of this compound in these transformations are not abundant in the literature, the known reactivity of its parent scaffold, 1,3-cyclohexanedione, strongly suggests its utility in this area. The synthesis of various bioactive heterocyclic compounds often relies on the versatile reactivity of such dicarbonyl precursors. nih.gov
Table 2: Potential Heterocyclic Systems Derived from this compound Precursors
| Reagent | Resulting Heterocycle |
| Hydrazine (B178648) | Indazole derivative |
| Hydroxylamine | Isoxazole derivative |
| α,β-Unsaturated Aldehyde | 2H-Pyran derivative |
| Thiourea | Pyrimidine-thione derivative |
Application in the Construction of Polycyclic Systems
The construction of polycyclic frameworks is a cornerstone of natural product synthesis, and this compound serves as a valuable synthon in this endeavor. researchgate.netunt.edutdl.orgscilit.comnih.gov One of the most powerful methods for forming a new six-membered ring onto an existing one is the Robinson annulation. This reaction sequence, which involves a Michael addition followed by an intramolecular aldol condensation, is ideally suited for enones like this compound.
The enolate derived from a ketone can act as a Michael donor, adding to the β-position of the α,β-unsaturated ketone of this compound. The resulting 1,5-dicarbonyl intermediate can then undergo an intramolecular aldol condensation to furnish a new bicyclic system. The stereochemistry of the newly formed ring can often be controlled by the reaction conditions and the nature of the reactants.
While the literature does not provide specific examples of Robinson annulation with this compound, the general principles of this reaction are well-established and its application to this substrate is a logical and powerful strategy for the synthesis of various polycyclic natural products.
Development of Novel Synthetic Reagents and Catalysts from this compound Derivatives
The chiral scaffold of this compound holds significant potential for the development of novel chiral ligands and organocatalysts. The ability to introduce various functional groups at different positions of the cyclohexenone ring allows for the fine-tuning of the steric and electronic properties of the resulting catalyst.
For instance, the hydroxyl group can be derivatized to introduce phosphine (B1218219) or amine functionalities, which are common coordinating groups in metal-based catalysts. The development of chiral diphosphine ligands, for example, is a major area of research in asymmetric catalysis. Similarly, the enone system can be modified to create chiral organocatalysts for various asymmetric transformations.
Although specific examples of catalysts derived from this compound are not yet prevalent in the literature, the modular nature of this scaffold makes it an attractive starting point for the design and synthesis of new catalytic systems. The ready availability of its precursor, 5-isopropyl-1,3-cyclohexanedione, further enhances its appeal for such applications. cymitquimica.comchemicalbook.comscbt.comchemdad.com
Future Research Directions and Emerging Paradigms for 3 Hydroxy 5 Isopropylcyclohex 2 En 1 One Research
Exploiting Organometallic Chemistry for Novel Transformations
The reactivity of the 3-Hydroxy-5-isopropylcyclohex-2-en-1-one scaffold can be significantly expanded through the use of organometallic reagents and catalysts. While classical methods exist, future research will likely focus on more sophisticated and selective transformations. Palladium-catalyzed reactions, for instance, have shown great promise in the α,β-dehydrogenation of saturated ketones to their corresponding enones. organic-chemistry.orgnih.gov Applying such methods could provide novel routes to this compound from its saturated precursor.
Furthermore, organometallic complexes can be employed for highly specific C-C bond formations. For example, the use of organocopper reagents and Suzuki-type cross-coupling reactions could enable the introduction of diverse substituents at various positions on the cyclohexenone ring, a process that is often challenging using traditional methods. tib.eu The development of nickel-catalyzed reductive acylation of vinyl electrophiles presents another avenue for creating complex enone structures from simpler precursors. chemistryviews.org
Table 1: Potential Organometallic Transformations for this compound Derivatization
| Transformation | Catalyst/Reagent System (Analogous) | Potential Application to Target Compound |
| Aerobic Dehydrogenation | Pd(TFA)₂/DMSO | Synthesis from 3-hydroxy-5-isopropylcyclohexanone |
| Suzuki Coupling | [Cp*RhCl₂]₂ / Arylboronic acids | Arylation at the C4 or C6 position |
| Reductive Acylation | Ni(dppe)Cl₂ / Mn | Acylation of a vinyl triflate precursor |
| [5+1] Cycloaddition | Cationic Rh(I) / CO | Synthesis of bicyclic derivatives |
This table presents potential applications based on research on analogous cyclohexenone systems.
Continuous Flow and Microreactor Technologies in Synthesis
Continuous flow chemistry and microreactor technology offer significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and higher productivity. springernature.comnumberanalytics.comscientistlive.com The synthesis and derivatization of this compound are well-suited for this technological shift. Flow chemistry allows for the precise control of reaction parameters, which can lead to higher yields and purer products. numberanalytics.com
For instance, hazardous reactions, such as those involving highly reactive organometallic reagents or exothermic processes, can be performed more safely in microreactors due to the small reaction volumes and superior temperature control. tandfonline.com The telescoping of multiple reaction steps into a single continuous process, without the need for isolating intermediates, can dramatically reduce synthesis time and waste. rsc.orgacs.org Future research could focus on developing a fully continuous process for the synthesis of this compound and its subsequent derivatization. uni-muenchen.de
Table 2: Comparison of Batch vs. Potential Continuous Flow Synthesis of a Hypothetical Derivative
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |
| Reaction Time | Hours to days | Minutes to hours |
| Yield | Moderate to good | Potentially higher and more consistent |
| Safety | Higher risk with exothermic steps | Inherently safer |
| Scalability | Challenging | More straightforward |
| Process Control | Limited | Precise control of temperature, pressure, and stoichiometry |
This table is a conceptual comparison illustrating the general advantages of flow chemistry.
Bio-inspired Synthetic Approaches and Chemoenzymatic Transformations
Nature provides a rich blueprint for the synthesis of complex molecules. Bio-inspired approaches, which mimic biosynthetic pathways, are becoming increasingly powerful tools in organic synthesis. nih.gov this compound is structurally related to terpenoids, a vast class of natural products. youtube.com Exploring bio-inspired cyclization reactions could lead to novel and highly stereoselective syntheses of the core structure. nih.govfrontiersin.org
Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, offers a powerful strategy for producing chiral molecules. researchgate.netacs.orgnih.gov Enzymes such as 'ene'-reductases could be used for the stereoselective reduction of the double bond in this compound, or conversely, for the desaturation of the corresponding saturated ketone. chemrxiv.org The use of transaminases in a continuous flow system has been demonstrated for the synthesis of chiral cyclic amines from cyclic ketones, a strategy that could be adapted for the derivatization of our target compound. chimia.ch
Machine Learning and AI in Predicting Reactivity and Optimizing Synthesis
ML models can be trained to predict the reactivity of different sites on the molecule, guiding the choice of reagents and catalysts for selective transformations. acs.org This predictive power can save significant time and resources in the laboratory by reducing the number of trial-and-error experiments. eurekalert.orgnih.gov Furthermore, AI can be integrated with automated synthesis platforms to create self-optimizing systems that can rapidly identify the best conditions for a particular reaction. chemai.io
Table 3: Potential AI/ML Applications in this compound Research
| Application | AI/ML Tool | Potential Outcome |
| Retrosynthesis | Transformer-based models | Novel and efficient synthetic routes to the target molecule and its derivatives |
| Reaction Outcome Prediction | Neural networks, Graph neural networks | Accurate prediction of major products and yields for planned reactions |
| Catalyst Selection | Supervised learning models | Identification of optimal catalysts for desired transformations |
| Pathway Optimization | Reinforcement learning | Design of multi-step syntheses with improved overall efficiency |
This table outlines prospective applications of AI and machine learning in the context of synthesizing and derivatizing the target compound.
Exploration of New Catalytic Systems for Sustainable Derivatization
The development of new catalytic systems is crucial for achieving sustainable chemical synthesis. For the derivatization of this compound, future research will likely focus on catalysts that are abundant, non-toxic, and can operate under mild conditions. Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful and environmentally friendly alternative to metal-based catalysts for many transformations. nih.govrsc.orgrsc.orgresearchgate.net
For example, chiral organocatalysts could be used for the enantioselective functionalization of the cyclohexenone core, providing access to a wide range of stereochemically defined derivatives. nih.gov The development of catalysts for aerobic oxidation reactions, using molecular oxygen as the ultimate oxidant, is another important area of research that could lead to greener synthetic methods. nih.govresearchgate.net Additionally, DNA-based catalysts have shown potential for enantioselective reactions in aqueous media, representing a frontier in sustainable catalysis. rug.nl
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
